

# JG-365: A Comparative Analysis Against Leading HIV Protease Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational HIV-1 protease inhibitor, **JG-365**, with several FDA-approved protease inhibitors (PIs). The content is based on available preclinical data and is intended to inform research and drug development efforts in the field of HIV therapeutics.

### Overview of JG-365

**JG-365** is a synthetic, substrate-based inhibitor of HIV-1 protease, an enzyme critical for the lifecycle of the human immunodeficiency virus.[1] Structurally, it is a heptapeptide analog containing a hydroxyethylamine moiety in place of the scissile peptide bond, which renders it non-cleavable by the protease.[2] The sequence of **JG-365** is Ac-Ser-Leu-Asn-Phe-ψ[CH(OH)CH<sub>2</sub>N]-Pro-Ile-Val-OMe.[2] The presence of this transition-state analog allows **JG-365** to bind with high affinity to the active site of the HIV-1 protease, effectively blocking its function.[1][2]

## **Comparative Efficacy of Protease Inhibitors**

The inhibitory activity of **JG-365** and other PIs is quantified by the inhibition constant (Ki) and the half-maximal inhibitory or effective concentration (IC50/EC50). A lower value for these parameters indicates a more potent inhibitor.



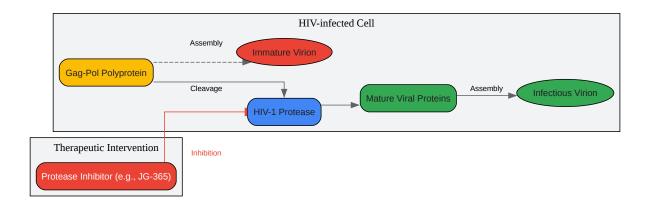
Inhibitor	Ki (nM)	IC50/EC50 (nM)	FDA Approval Year
JG-365	0.24[2]	Not Available	Investigational
Saquinavir	0.12[3]	37.7[4]	1995[4]
Ritonavir	0.015[3]	4.0 (serum-free IC50) [5]	1996[3]
Indinavir	0.36[3]	Not Available	1996[3]
Lopinavir	Not Available	0.69 (serum-free IC50)[5]	2000
Atazanavir	Not Available	2.6 - 5.3[4]	2003
Darunavir	0.016	1 - 2[4]	2006[4]

Note: Direct comparison of Ki and IC50/EC50 values across different studies should be done with caution due to variations in experimental conditions. Data for **JG-365** is limited to its Ki value from a single study.

# Mechanism of Action and Resistance HIV-1 Protease Inhibition Signaling Pathway

HIV-1 protease is a homodimeric aspartic protease that cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins, a crucial step for the production of infectious virions. Protease inhibitors, including **JG-365**, are designed to mimic the transition state of the natural substrate of the protease. They bind to the active site of the enzyme, preventing the cleavage of the polyproteins and thus inhibiting viral maturation.





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Caption: Mechanism of HIV-1 Protease Inhibition.

### **Resistance to Protease Inhibitors**

A major challenge in HIV therapy is the emergence of drug-resistant viral strains. Resistance to PIs arises from mutations in the viral protease gene, which can alter the inhibitor binding site or the overall conformation of the enzyme, thereby reducing the binding affinity of the inhibitor.[2]

Common primary resistance mutations for established PIs include substitutions at positions such as D30, V32, M46, I47, G48, I50, I54, L76, V82, I84, and L90.[6] The accumulation of multiple mutations can lead to high-level resistance.[2]

Resistance Profile of **JG-365**: Currently, there is no publicly available information on the specific resistance profile of **JG-365**. Further studies are required to determine which mutations confer resistance to this investigational inhibitor and its cross-resistance profile with other PIs.

## **Experimental Protocols**

Detailed experimental protocols for **JG-365** are not available in the public domain. However, a general protocol for an in vitro HIV-1 protease inhibition assay using a fluorogenic substrate is



provided below as a reference for researchers.

### In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)

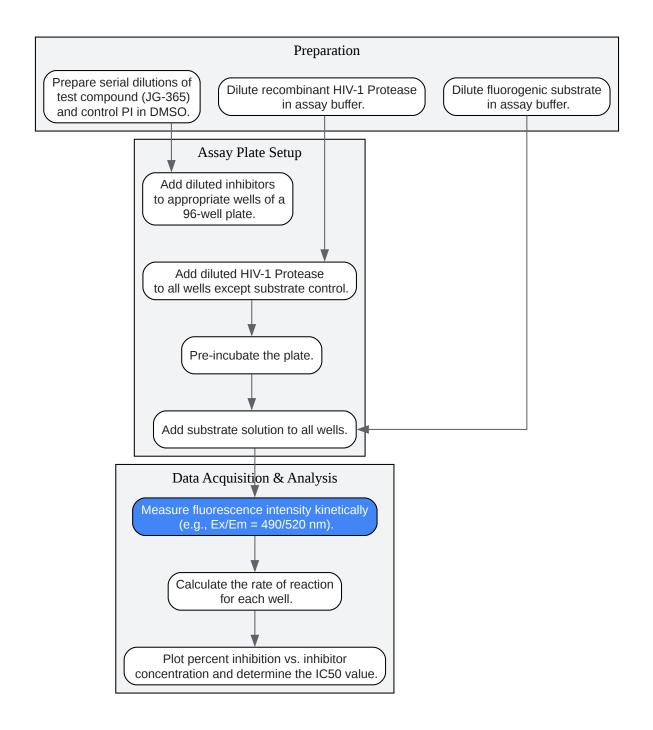
This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic peptide substrate by recombinant HIV-1 protease.

#### Materials:

- Recombinant HIV-1 Protease
- Fluorogenic HIV-1 Protease Substrate (e.g., based on a FRET pair like HiLyte Fluor™488/QXL™520)[7]
- Assay Buffer (e.g., 100 mM MES, pH 5.6, 400 mM NaCl, 1 mM EDTA, 5% glycerol)
- Test Compound (e.g., JG-365) and known PI as a positive control
- DMSO for compound dilution
- 96-well black microplate
- Fluorescence microplate reader

Experimental Workflow:





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Caption: General workflow for an in vitro HIV-1 protease inhibition assay.



#### Procedure:

- Prepare serial dilutions of the test compound (JG-365) and a known PI (positive control) in DMSO.
- Add a small volume of the diluted compounds to the wells of a 96-well plate. Include wells
  with DMSO only as a no-inhibitor control.
- Prepare a working solution of recombinant HIV-1 protease in assay buffer and add it to the wells containing the test compounds.
- Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
- Initiate the reaction by adding the fluorogenic substrate solution to all wells.
- Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
- Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
- Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

## **Structural Insights**

The crystal structure of **JG-365** in complex with HIV-1 protease has been determined and is available in the Protein Data Bank (PDB ID: 2J9J). This structural information is invaluable for understanding the molecular interactions between the inhibitor and the enzyme's active site, and can guide the design of new, more potent inhibitors.

### Conclusion

**JG-365** is a potent in vitro inhibitor of HIV-1 protease with a Ki value in the sub-nanomolar range, comparable to or better than some first-generation FDA-approved PIs. However, a



comprehensive evaluation of its efficacy, particularly its activity against a broad range of PI-resistant HIV-1 strains, is not yet publicly available. Furthermore, its pharmacokinetic properties, toxicity profile, and clinical trial status remain unknown. The provided comparative data and general experimental protocols can serve as a foundation for further investigation of **JG-365** and other novel HIV protease inhibitors.

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